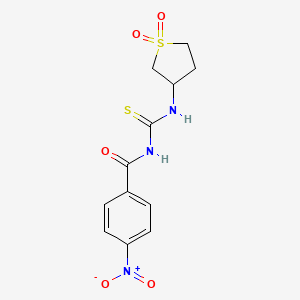

3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea, also known as DTNB or Ellman's reagent, is a commonly used chemical compound in scientific research. It is a yellow powder that is soluble in water and organic solvents. Its primary use is in the measurement of sulfhydryl groups in proteins and enzymes.

Wissenschaftliche Forschungsanwendungen

Organocatalysis in Asymmetric Conjugate Addition :

- Thiourea derivatives, similar to the compound , have been utilized as organocatalysts in asymmetric conjugate addition reactions. This includes the catalysis of reactions involving nitroethylene derivatives to produce compounds with potential pharmaceutical applications (Yu & Li, 2014).

Enzyme Assays and Thiol Quantification :

- Thiourea derivatives are used in enzyme assays, especially for thiol quantification in various enzymes such as acetyl- and butyrylcholinesterase. These derivatives provide an alternative to traditional chromogenic probes, enhancing the sensitivity and practicality in high-throughput screening for enzyme inhibitors (Maeda et al., 2005).

Study of Protein Reactions and S-Cyano Derivatives :

- In protein chemistry, compounds like 3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea have been proposed for converting thiol groups in proteins into S-cyano derivatives. This research aids in understanding protein reactions and functionalities (Price, 1976).

Synthesis and Characterization for Medicinal Chemistry :

- Thiourea derivatives are synthesized and characterized for potential use in medicinal chemistry, including their role in the development of new drug molecules. This involves exploring their properties and interactions with various biological targets (Sternberg et al., 2013).

Application in Chemosensors :

- Thiourea-based chemosensors have been developed for the selective recognition of anions, demonstrating the utility of thiourea derivatives in analytical chemistry. These chemosensors show potential in various applications, including environmental monitoring and diagnostics (Misra, Shahid, & Dwivedi, 2009).

Investigation in Bioinorganic Chemistry :

- Studies have explored the use of thiourea derivatives in bioinorganic chemistry, particularly in understanding the redox reactions and interactions with metal ions. This research is crucial for the development of new catalysts and metal-mediated synthetic methods (Poole & Claiborne, 1989).

Carbonic Anhydrase Inhibition :

- New chiral thiourea derivatives have been tested as inhibitors of carbonic anhydrase, an enzyme important in physiological processes. Such studies are essential for developing new therapeutic agents (Korkmaz et al., 2015).

Eigenschaften

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5S2/c16-11(8-1-3-10(4-2-8)15(17)18)14-12(21)13-9-5-6-22(19,20)7-9/h1-4,9H,5-7H2,(H2,13,14,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPBJRNLBMDPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B2834084.png)

![2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide](/img/structure/B2834090.png)

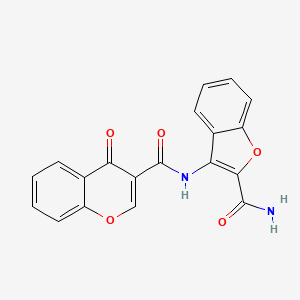

![2-oxo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2H-chromene-3-carboxamide](/img/structure/B2834092.png)

![4-Bromo-2-{[5-chloro-2-(trifluoromethyl)anilino]methyl}-6-methoxybenzenol](/img/structure/B2834095.png)

![rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans](/img/no-structure.png)

methanone](/img/structure/B2834099.png)

![(2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2834100.png)

![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2834102.png)